

A Comparative Guide to Mitochondrial-Derived Peptides: Humanin vs. MOTS-c and SHLPs

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial-derived peptides (MDPs) are a novel class of bioactive peptides encoded by short open reading frames within the mitochondrial genome. These peptides have emerged as critical regulators of cellular homeostasis, demonstrating a wide range of cytoprotective and metabolic effects. This guide provides a comparative analysis of **Humanin**, the first discovered MDP, with two other prominent MDPs: MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) and the Small **Humanin**-like Peptides (SHLPs). By presenting key experimental data, detailed methodologies, and visual representations of their signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Overview of Mitochondrial-Derived Peptides

Humanin, MOTS-c, and SHLPs are all translated from the mitochondrial genome but exhibit distinct origins and primary functions. **Humanin** and the six identified SHLPs (SHLP1-6) are encoded by the 16S rRNA gene, while MOTS-c originates from the 12S rRNA gene.[1] Functionally, **Humanin** is primarily recognized for its potent anti-apoptotic and neuroprotective effects.[2] MOTS-c is a key regulator of metabolic homeostasis, particularly known for its insulin-sensitizing and exercise-mimetic properties.[3][4] The SHLPs, particularly SHLP2 and SHLP3, share functional similarities with **Humanin**, including cytoprotective and metabolic regulatory roles.[1][5]



Quantitative Comparison of Biological Effects

The following tables summarize quantitative data from various studies to facilitate a comparison of the biological effects of **Humanin**, MOTS-c, and SHLPs. It is important to note that the data are compiled from different studies and experimental conditions may vary.



Parameter	Humanin/Analo gue	MOTS-c	SHLP2	Source
Anti-Apoptotic Effect	Reduces CP- induced apoptosis in early+late stage germ cells	Reduces apoptosis in INS- 1E and αTC-1 cells	Reduces staurosporine- induced apoptosis in NIT- 1 β-cells; Reduces cleaved caspase-3 by 56.45% in AMD cybrids	[6][7][8][9]
Cell Viability	-	-	Increases cell viability by 21.95% in AMD cybrids exposed to Aβ42	[1][9]
Metabolic Regulation	Improves insulin sensitivity	Prevents high-fat diet-induced insulin resistance; Enhances glucose clearance	Improves insulin sensitivity; Effects on plasma metabolites largely overlap with Humanin	[1][3][10]
Mitochondrial Function	-	-	Increases Oxygen Consumption Rate (OCR) and cellular ATP levels	[11]
Protein Misfolding Inhibition (IAPP)	HNG (S14G analogue) inhibits IAPP misfolding	-	Inhibits IAPP misfolding	[12]



Data presented as reported in the cited literature. Direct comparative studies are limited, and experimental conditions may differ.

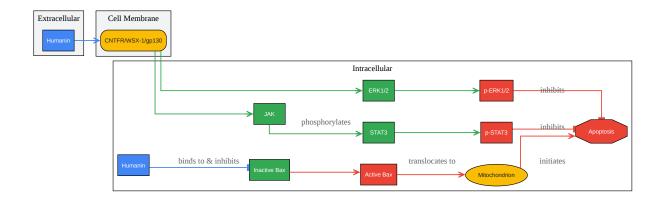
Signaling Pathways and Mechanisms of Action

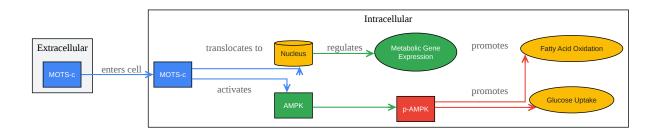
The distinct biological effects of these MDPs are mediated through different signaling pathways.

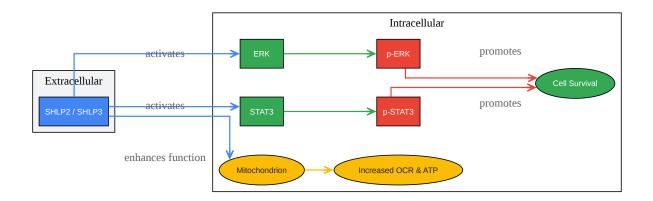
Humanin Signaling Pathway

Humanin exerts its anti-apoptotic effects through both intracellular and extracellular mechanisms. Intracellularly, it directly binds to and inhibits pro-apoptotic Bcl-2 family members like Bax, preventing their translocation to the mitochondria.[13] Extracellularly, **Humanin** can activate cell survival pathways, including the STAT3 and ERK1/2 pathways, through binding to a trimeric receptor complex (CNTFR/WSX-1/gp130).[14]











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